molecular formula C19H30O B086598 5alpha-Androstan-16-one CAS No. 1032-16-2

5alpha-Androstan-16-one

Cat. No. B086598
CAS RN: 1032-16-2
M. Wt: 274.4 g/mol
InChI Key: UYNXNPZDSGEDON-XFMWHNAVSA-N
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Description

5alpha-Androstan-16-one, also known as Dihydrotestosterone (DHT), is a hormone that plays a crucial role in the development and maintenance of male characteristics. It is a derivative of testosterone and is synthesized in the body by the enzyme 5alpha-reductase. DHT is involved in a variety of physiological processes, including the regulation of hair growth, prostate function, and muscle development.

Mechanism Of Action

DHT exerts its effects on target tissues by binding to and activating the androgen receptor. This leads to the activation of various signaling pathways that regulate gene expression and cellular function. DHT has a higher affinity for the androgen receptor than testosterone, which makes it a more potent androgen.

Biochemical And Physiological Effects

The effects of DHT on the body are diverse and include the regulation of hair growth, prostate function, and muscle development. DHT is also involved in the regulation of sebum production in the skin, which can contribute to the development of acne. In addition, DHT has been shown to have a role in the regulation of bone density and cognitive function.

Advantages And Limitations For Lab Experiments

DHT is commonly used in lab experiments to study the effects of androgens on various physiological processes. Its high affinity for the androgen receptor makes it a useful tool for investigating the mechanisms of androgen action. However, DHT has limitations in terms of its stability and solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several areas of future research that could benefit from a better understanding of DHT and its effects. One area of interest is the development of new therapies for conditions such as male pattern baldness and acne that are associated with DHT. Another area of interest is the role of DHT in the regulation of bone density and cognitive function, which could have implications for the treatment of osteoporosis and cognitive decline. Overall, a better understanding of the biochemical and physiological effects of DHT could lead to the development of new therapies and treatments for a variety of conditions.

Synthesis Methods

The synthesis of 5alpha-Androstan-16-one can be achieved through several methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the use of various reagents and catalysts to produce DHT from precursor compounds. Enzymatic conversion, on the other hand, involves the use of enzymes such as 5alpha-reductase to convert testosterone into DHT.

Scientific Research Applications

DHT has been extensively studied in scientific research, particularly in the field of endocrinology. It is used as a biomarker for various conditions, including prostate cancer and androgen insensitivity syndrome. DHT has also been implicated in the development of male pattern baldness and acne.

properties

CAS RN

1032-16-2

Product Name

5alpha-Androstan-16-one

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

(5R,8S,9S,10S,13R,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C19H30O/c1-18-10-8-16-15(17(18)11-14(20)12-18)7-6-13-5-3-4-9-19(13,16)2/h13,15-17H,3-12H2,1-2H3/t13-,15-,16+,17+,18-,19+/m1/s1

InChI Key

UYNXNPZDSGEDON-XFMWHNAVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)C2)CC[C@@H]4[C@@]3(CCCC4)C

SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C

Canonical SMILES

CC12CCC3C(C1CC(=O)C2)CCC4C3(CCCC4)C

synonyms

5α-Androstan-16-one

Origin of Product

United States

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